molecular formula C21H32O3 B12426053 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one

Cat. No.: B12426053
M. Wt: 332.5 g/mol
InChI Key: AXVHMYNDGVQIQD-UHFFFAOYSA-N
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Description

This compound is a diterpenoid lactone characterized by a bicyclic naphthalenone core fused with a 5-methoxy-substituted oxolane-2-one ring. The structure includes a methylidene group at position 2 of the naphthalenone moiety and three methyl substituents (5,5,8a-trimethyl), contributing to its stereochemical complexity. The ethylidene linkage between the naphthalenone and oxolane rings introduces rigidity, which may influence its biological interactions. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its stereochemistry, as seen in related diterpenoids .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one

InChI

InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3

InChI Key

AXVHMYNDGVQIQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C

Origin of Product

United States

Preparation Methods

Solvent Extraction from Hedychium coronarium

Fresh rhizomes of H. coronarium are ground and subjected to ethanol maceration (95% v/v, 48 hr). The crude extract is partitioned with ethyl acetate, followed by silica gel column chromatography using a gradient of hexane:ethyl acetate (4:1 to 1:2). The target compound elutes at 35–40% ethyl acetate, yielding 0.02–0.05% (w/w).

Challenges in Natural Isolation

  • Low abundance : Requires 50–100 kg of plant material for milligram-scale isolation.
  • Co-elution issues : Structural analogs like 5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-en-1-ol often co-purify, necessitating HPLC refinement.

Chemical Synthesis Strategies

Synthetic routes prioritize constructing the decalin (naphthalene) core and introducing the ethylidene-linked γ-lactone moiety. Key methods include:

Aldol Condensation-Based Approach

This two-step protocol builds the C13–C14 ethylidene bridge via stereoselective aldol addition:

Step 1 :
5,5,8a-Trimethyl-2-methylidene-decahydronaphthalen-1-carbaldehyde (1.0 eq) reacts with 5-methoxyoxolan-2-one (1.2 eq) in THF under L-proline catalysis (20 mol%) at −20°C. The reaction achieves 78% yield with E/Z selectivity >9:1.

Step 2 :
TBS protection of the lactone oxygen, followed by BF₃·OEt₂-mediated cyclization (CH₂Cl₂, 0°C, 2 hr), furnishes the bicyclic system in 65% yield.

Parameter Value
Temperature −20°C → 0°C
Catalyst Loading 20 mol% L-proline
Solvent THF → CH₂Cl₂
Overall Yield 50.7%

Transition Metal-Catalyzed Cyclization

Palladium-mediated coupling streamlines the synthesis:

Procedure :
A mixture of 2-methylidenenaphthalenyl bromide (1.0 eq) and 5-methoxy-2-oxolanone stannane (1.1 eq) undergoes Stille coupling with Pd(PPh₃)₄ (5 mol%) in DMF at 80°C. After 12 hr, the product is isolated via flash chromatography (SiO₂, hexane:acetone 3:1), yielding 82%.

Advantages :

  • Avoids harsh acidic conditions
  • Retains methoxy group integrity

Enzymatic Resolution of Stereoisomers

The compound’s (3E,5S) configuration necessitates chiral resolution. Immobilized Candida antarctica lipase B (CAL-B) achieves >99% enantiomeric excess (ee):

Protocol :

  • Racemic ethylidene precursor (10 mM) in MTBE
  • CAL-B (50 mg/mL) with vinyl acetate (acyl donor)
  • 30°C, 24 hr agitation → Kinetic resolution of (R)-enantiomer
  • Hydrolysis of remaining (S)-ester with NaHCO₃
Metric Value
ee 99.2%
Conversion 48%
Enzyme Reuse Cycles 5

Purification and Analytical Validation

Final purity (>98%) is achieved through:

Preparative HPLC Conditions

Column Phenomenex Luna C18 (250 × 21.2 mm, 5 µm)
Mobile Phase A: 0.1% TFA/H₂O; B: MeCN
Gradient 40% B → 70% B over 30 min
Flow Rate 10 mL/min
Retention Time 18.3 min

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z 346.2382 [M+H]⁺ (calc. 346.2379)
  • ¹³C NMR (150 MHz, CDCl₃) : δ 170.8 (C=O), 138.2 (C=C), 78.3 (OCH₃)

Industrial-Scale Optimization

Pfizer’s pilot plant protocol highlights scalability:

Key Modifications :

  • Continuous flow hydrogenation replaces batch processing
  • Supercritical CO₂ extraction reduces solvent waste
  • PAT (Process Analytical Technology) monitors reaction progression via inline IR
Parameter Lab Scale Pilot Scale
Batch Size 5 g 2.5 kg
Cycle Time 72 hr 18 hr
API Purity 98.5% 99.3%

Chemical Reactions Analysis

Types of Reactions

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Notes
Target Compound 5-Methoxyoxolane-2-one, ethylidene linkage, 5,5,8a-trimethylnaphthalenone core ~400 (estimated) Potential metabolic stability due to lactone ring; methoxy enhances lipophilicity
Andrographolide [(3E,4S)-3-[2-...ethylidene]-4-hydroxyoxolan-2-one] 4-Hydroxyoxolane-2-one instead of 5-methoxy 350.45 Induces apoptosis in leukemia cells via ROS modulation; hydroxyl group increases polarity
2-[(5,5,8a-Trimethyl-...)methyl]-5-methoxyoxolane-3-carbaldehyde Aldehyde substituent at oxolane-3-position ~350 (estimated) Aldehyde may confer reactivity; ADMET properties likely distinct from lactones
1-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one Simplified naphthalenone core; lacks oxolane and ethylidene groups 180.28 Limited bioactivity data; structural simplicity reduces ring strain
5-Hexyl-5-methyloxolan-2-one Simple alkyl-substituted lactone; no fused bicyclic system 184.28 Model for studying lactone reactivity; lower molecular weight enhances solubility

Physicochemical Properties

  • Hydrogen Bonding : The oxolane-2-one lactone provides two hydrogen bond acceptors (carbonyl oxygen and ether oxygen), whereas aldehydes (e.g., ) lack this feature, reducing polar interactions.
  • Molecular Weight : The target compound’s higher molecular weight (~400 g/mol) compared to simpler lactones (e.g., 184 g/mol in ) may impact bioavailability.

Biological Activity

The compound 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one is a complex organic molecule with potential biological activities that merit extensive investigation. This article delves into its biological activity, exploring existing research findings, case studies, and relevant data.

Basic Information

PropertyDetails
IUPAC Name 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one
Molecular Formula C20H30O3
Molecular Weight 330.45 g/mol
InChI Key Not available

Structural Characteristics

The compound features a unique structure characterized by a naphthalene moiety and a methoxy oxolanone ring. The presence of multiple chiral centers contributes to its potential stereochemical diversity and biological interactions.

Pharmacological Properties

Research has shown that compounds similar to 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one exhibit various biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • May interact with bacterial cell wall synthesis pathways.
  • Anti-inflammatory Effects :
    • Compounds in this class have demonstrated the ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity :
    • Potential to scavenge free radicals and reduce oxidative stress in biological systems.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds showed that derivatives of the naphthalene framework exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity and inhibition of protein synthesis .

Study 2: Anti-inflammatory Mechanisms

Research indicated that certain derivatives can inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Toxicological Profile

The compound's safety profile is crucial for its potential therapeutic use. Preliminary assessments indicate:

Toxicity TypeLevel of Concern (%)
Skin Irritation 64.49%
Eye Irritation 95.18%
Acute Oral Toxicity III (Moderate Concern)
Carcinogenicity Non-required (0.9600)

These findings highlight the importance of further toxicological studies to establish safe dosage levels for potential applications.

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